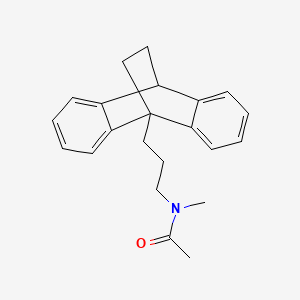
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is a complex organic compound that features a unique structure combining an acetamide group with a 9,10-ethanoanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- typically involves the following steps:
Formation of the 9,10-ethanoanthracene core: This can be achieved through a Diels-Alder reaction between anthracene and ethylene, followed by various functionalization steps.
Introduction of the propyl chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- involves its interaction with specific molecular targets. The 9,10-ethanoanthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the acetamide group can form hydrogen bonds with various biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: This compound shares the same core structure but lacks the acetamide and propyl groups.
9,10-Dimethyl-9,10-ethanoanthracene: This compound has methyl groups instead of the acetamide and propyl groups.
Uniqueness
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is unique due to its combination of the 9,10-ethanoanthracene core with an acetamide group and a propyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in research and industry.
Properties
CAS No. |
78508-60-8 |
|---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-methyl-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide |
InChI |
InChI=1S/C22H25NO/c1-16(24)23(2)15-7-13-22-14-12-17(18-8-3-5-10-20(18)22)19-9-4-6-11-21(19)22/h3-6,8-11,17H,7,12-15H2,1-2H3 |
InChI Key |
IPDIKPLOBPRIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















